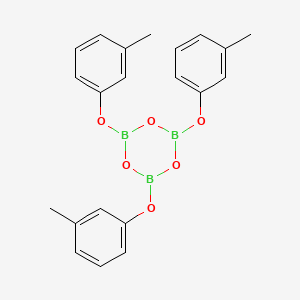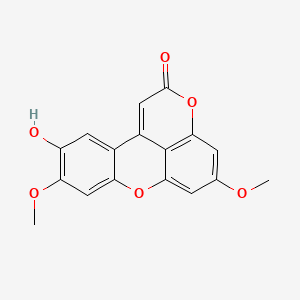
5-(2-Quinoxalinyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoxaline and isoxazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid typically involves the formation of the quinoxaline and isoxazole rings separately, followed by their coupling. One common method for synthesizing the quinoxaline ring is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline or isoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoxaline moiety can act as a ligand for various enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring also show a wide range of biological activities.
Uniqueness: 5-(Quinoxalin-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of the quinoxaline and isoxazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7N3O3 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
5-quinoxalin-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7N3O3/c16-12(17)9-5-11(18-15-9)10-6-13-7-3-1-2-4-8(7)14-10/h1-6H,(H,16,17) |
Clé InChI |
WNJNOOYMOJVTOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=NO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



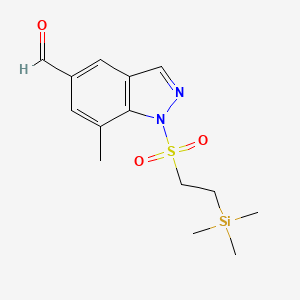

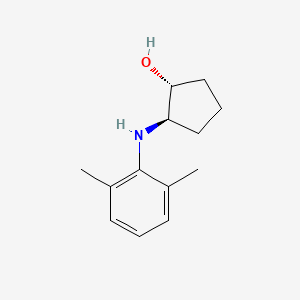
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
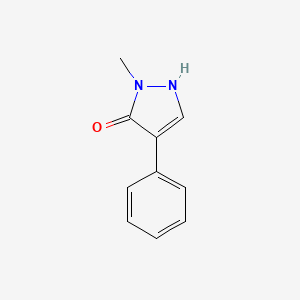
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)


